Methyl 2-cyano-3-(4-pyridinyl)-2-propenoate
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Overview
Description
Methyl 2-cyano-3-(4-pyridinyl)-2-propenoate is an organic compound characterized by its cyano and pyridinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cyano-3-(4-pyridinyl)-2-propenoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and 4-pyridinecarboxaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an appropriate solvent like ethanol or methanol .
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyano-3-(4-pyridinyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyano or ester derivatives.
Scientific Research Applications
Methyl 2-cyano-3-(4-pyridinyl)-2-propenoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-3-(4-pyridinyl)-2-propenoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The pyridinyl group can participate in coordination with metal ions, influencing the compound’s reactivity and biological activity. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
- Methyl 2-cyano-3-(3-pyridinyl)-2-propenoate
- Ethyl 2-cyano-3-(4-pyridinyl)-2-propenoate
- Methyl 2-cyano-3-(4-pyridinyl)-2-butenoate
Comparison: Methyl 2-cyano-3-(4-pyridinyl)-2-propenoate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-pyridin-4-ylprop-2-enoate |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)9(7-11)6-8-2-4-12-5-3-8/h2-6H,1H3/b9-6+ |
InChI Key |
RBCLFTGBNHJBGD-RMKNXTFCSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=NC=C1)/C#N |
Canonical SMILES |
COC(=O)C(=CC1=CC=NC=C1)C#N |
Origin of Product |
United States |
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